molecular formula C18H19N5O B2714543 4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034258-22-3

4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2714543
CAS No.: 2034258-22-3
M. Wt: 321.384
InChI Key: VUQXLXLBPBVOEM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold linked to a 1H-imidazole moiety via a methyl bridge. The benzamide group at the N-terminus further enhances its capacity for hydrogen bonding and target engagement.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(21-16-6-9-23-17(11-16)5-7-20-23)15-3-1-14(2-4-15)12-22-10-8-19-13-22/h1-5,7-8,10,13,16H,6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQXLXLBPBVOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazoles

are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Imidazoles are a key component of important biological molecules. For example, the amino acid histidine, which is an essential component of proteins, has an imidazole side chain.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound includes an imidazole ring and a tetrahydropyrazolo-pyridine moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against cancer cell lines. A study evaluated various pyrazole derivatives for their ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in cancer progression. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antitumor activity .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Research into related imidazole derivatives has demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes.

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antitumor Evaluation : A series of pyrazole derivatives were synthesized and screened for their cytotoxic effects on MCF-7 breast cancer cells. The most effective compounds demonstrated a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity .
  • Antimicrobial Screening : In a comparative study of imidazole-based compounds against various bacterial strains, several derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Kinase Inhibition : By targeting specific kinases involved in cell proliferation and survival pathways.
  • Membrane Disruption : Interfering with bacterial cell membrane integrity.
  • Cytokine Modulation : Reducing the levels of inflammatory mediators.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that imidazole-containing compounds exhibit significant antimicrobial activity. For instance, derivatives similar to 4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide were evaluated for their efficacy against various bacterial strains. In one study, compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents has prompted investigations into its effectiveness against Mycobacterium tuberculosis. Preliminary results show promising inhibition rates when tested alongside established drugs like rifampicin . Table 1 summarizes the inhibition percentages observed in these studies:

CompoundInhibition %
4a50
4b34
Rifampicin>98

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial properties. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for treating various conditions:

Anticancer Activity

Research has indicated that imidazole derivatives can act as effective anticancer agents by targeting tubulin dynamics and disrupting cancer cell proliferation. The compound's interaction with microtubule structures may lead to apoptosis in cancer cells .

Neuroprotective Effects

Studies on related imidazole compounds have suggested neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy : A study conducted by Brahmbhatt et al. synthesized various imidazole derivatives and tested them against multiple bacterial strains. The results showed that certain substitutions on the imidazole ring significantly enhanced antibacterial activity .
  • Antitubercular Evaluation : Amini et al. explored the antitubercular potential of similar compounds and reported substantial inhibition rates against Mycobacterium tuberculosis, indicating a promising avenue for further research into this compound's applications in tuberculosis treatment .
  • Neuroprotective Studies : Research on imidazole derivatives indicated their potential in protecting neuronal cells from oxidative damage. This suggests that the compound could be explored further for its neuroprotective applications in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The target compound’s pyrazolo[1,5-a]pyridine core is structurally analogous to pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 from ) and pyrazolo[4,3-e]triazolopyrimidines (e.g., compounds 7 and 9 ). Key differences lie in the heteroatom arrangement:

  • Pyrazolo-pyridines (target compound): Contain one nitrogen in the pyridine ring.
  • Pyrazolo-triazolopyrimidines (): Incorporate a fused triazole ring, increasing rigidity and metabolic stability .
Compound Class Heteroatom Arrangement Metabolic Stability Example (Reference)
Pyrazolo[1,5-a]pyridine 1N in pyridine Moderate Target compound
Pyrazolo[3,4-d]pyrimidine 2N in pyrimidine High Compound 3 ()
Pyrazolo-triazolopyrimidine 3N in fused triazole Very high Compound 7 ()

Substituent Effects

The imidazole-methyl group in the target compound distinguishes it from analogs like BIO-1968010 (), which has a tetrahydroquinoline-carbonyl substituent. Imidazole groups are known to enhance metal-binding or allosteric modulation capabilities, whereas bulkier substituents (e.g., tetrahydroquinoline) may improve target selectivity but reduce solubility .

Pharmacological Context

  • BIO-1968010 (): Acts as a Parkin E3 ligase positive allosteric modulator, highlighting the therapeutic relevance of pyrazolo-pyrazine scaffolds in neurodegenerative diseases .
  • Atuliflaponum (): A WHO-listed drug with a pyrazolo-pyrazine core and cyclohexane-carboxamide substituent, indicating structural versatility for diverse targets .

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